1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one
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Overview
Description
1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine and Thiophene Groups: The piperazine ring is then functionalized with pyridine and thiophene groups through nucleophilic substitution reactions. This can be achieved using pyridine-2-carboxylic acid and thiophene-2-carboxylic acid chlorides in the presence of a base such as triethylamine.
Cyclopentane Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine-2-carboxylic acid chloride, thiophene-2-carboxylic acid chloride, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It can be used as a probe to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The pyridine and thiophene groups may play a role in binding to these targets, while the piperazine ring provides a flexible scaffold that can adopt various conformations.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)piperazine: Lacks the thiophene and cyclopentane carbonyl groups, making it less complex.
4-(1-(Thiophen-2-yl)cyclopentane-1-carbonyl)piperazine: Lacks the pyridine group, which may affect its binding properties.
1-(Pyridin-2-yl)-4-(1-(thiophen-2-yl)cyclopentane-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one is unique due to the combination of pyridine, thiophene, and cyclopentane carbonyl groups attached to a piperazine ring. This unique structure may confer specific binding properties and biological activities that are not present in similar compounds.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17-14-21(11-12-22(17)16-7-1-4-10-20-16)18(24)19(8-2-3-9-19)15-6-5-13-25-15/h1,4-7,10,13H,2-3,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPRENLXVHBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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